molecular formula C14H27N3O3 B13167797 tert-butyl N-[1-(3-amino-2-methylpropanoyl)piperidin-4-yl]carbamate

tert-butyl N-[1-(3-amino-2-methylpropanoyl)piperidin-4-yl]carbamate

Cat. No.: B13167797
M. Wt: 285.38 g/mol
InChI Key: AJXFJHHMHOWSFY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound tert-butyl N-[1-(3-amino-2-methylpropanoyl)piperidin-4-yl]carbamate (CAS: 1308650-48-7) is a piperidine-derived carbamate featuring a tert-butyloxycarbonyl (Boc) protecting group and a 3-amino-2-methylpropanoyl substituent on the piperidine nitrogen. Its molecular formula is C₁₄H₂₇N₃O₃, with a molecular weight of 285.38 g/mol .

Properties

Molecular Formula

C14H27N3O3

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl N-[1-(3-amino-2-methylpropanoyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C14H27N3O3/c1-10(9-15)12(18)17-7-5-11(6-8-17)16-13(19)20-14(2,3)4/h10-11H,5-9,15H2,1-4H3,(H,16,19)

InChI Key

AJXFJHHMHOWSFY-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Piperidine Core

a. Nucleophilic Aromatic Substitution and Cyclization

The synthesis begins with the formation of the piperidine ring, often via nucleophilic aromatic substitution on suitable aromatic precursors such as 1-fluoro-2-nitrobenzene or chlorinated derivatives, followed by reduction and cyclization steps. For example, nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene with a piperidine derivative, followed by catalytic hydrogenation, yields a substituted benzene-diamine intermediate, which then cyclizes to form the piperidine ring (as described in).

Alkylation and Functional Group Introduction

The piperidine nitrogen can be alkylated with appropriate electrophiles, such as tert-butyl chloroformate, to introduce the carbamate protecting group. This step often involves the use of bases like triethylamine or potassium carbonate in solvents such as dichloromethane or DMF, under mild conditions at room temperature or slightly elevated temperatures.

Introduction of the 3-Amino-2-methylpropanoyl Side Chain

a. Synthesis of the 3-Amino-2-methylpropanoyl Fragment

The 3-amino-2-methylpropanoyl group can be synthesized via acylation of a suitable amine precursor with 2-methylpropanoyl chloride or an equivalent acylating agent. Alternatively, the amino acid derivative (e.g., 3-amino-2-methylpropionic acid) can be converted into its acyl chloride or activated ester for subsequent coupling.

b. Coupling to the Piperidine Ring

The amino acid derivative is coupled to the piperidine nitrogen using peptide coupling reagents such as HOBt, HBTU, or EDCI in the presence of a base like DIPEA in solvents like DMF or dichloromethane. This step is critical to attach the amino-methylpropanoyl moiety to the piperidine ring, forming the key intermediate.

Formation of the Carbamate Group

a. Protection of the Piperidine Nitrogen

The piperidine nitrogen is protected with tert-butyl chloroformate (BOC-Cl) in the presence of a base such as triethylamine, typically in dichloromethane at 0–25°C. This step yields the tert-butyl carbamate derivative, which is a common protecting group for amines.

b. Deprotection and Final Carbamate Formation

In some procedures, deprotection of the tert-butyl ester with trifluoroacetic acid (TFA) in dichloromethane is performed to generate the free acid, which can then be re-coupled with carbamate reagents or directly converted into the desired carbamate.

Final Assembly and Purification

The final compound is obtained through purification techniques such as column chromatography, recrystallization, or preparative HPLC. The overall yield and purity depend on the specific reaction conditions and the efficiency of each step.

Data Tables and Summary of Reaction Conditions

Step Reagents Solvent Temperature Time Yield Notes
Nucleophilic substitution Piperidine derivative + aromatic halide DCM or DMF RT to 50°C 16–24 h ~90% As per
Cyclization Catalytic hydrogenation H2/Pd-C RT 4–8 h >85% Converts diamines to piperidines
Carbamate protection tert-Butyl chloroformate + TEA DCM 0–25°C 2–4 h 91% From
Coupling with amino acid Amino acid chloride + base DMF RT 12–24 h Variable Dependent on reagents
Deprotection TFA in DCM RT 1–2 h Complete Quantitative From

Additional Considerations and Variations

  • Alternative routes include direct acylation of the piperidine nitrogen with 3-amino-2-methylpropanoyl chloride, or using activated esters for coupling.
  • Protecting groups other than tert-butyl may be employed depending on downstream steps.
  • Reaction optimization involves adjusting solvents, temperature, and reaction times to maximize yield and purity.

Chemical Reactions Analysis

tert-Butyl N-[1-(3-amino-2-methylpropanoyl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is utilized in the production of various chemical products.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(3-amino-2-methylpropanoyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
tert-butyl N-[1-(3-amino-2-methylpropanoyl)piperidin-4-yl]carbamate C₁₄H₂₇N₃O₃ 285.38 3-amino-2-methylpropanoyl Amino group enhances solubility; potential for hydrogen bonding
tert-butyl N-[1-(oxane-4-carbonyl)piperidin-4-yl]carbamate C₁₆H₂₈N₂O₄ 312.41 Oxane-4-carbonyl Cyclic ether substituent increases steric bulk; higher molecular weight may reduce bioavailability
tert-butyl (1-acetylpiperidin-4-yl)carbamate C₁₂H₂₂N₂O₃ 242.32 Acetyl Acetyl group improves metabolic stability; used in synthesis of kinase inhibitors
tert-butyl N-[(3R,4R)-3-methylpiperidin-4-yl]carbamate C₁₁H₂₂N₂O₂ 214.30 3-methylpiperidine (R,R configuration) Stereochemistry influences receptor binding; chiral center critical for enantioselective activity
tert-butyl (1-(methylsulfonyl)-piperidin-4-yl)carbamate C₁₁H₂₂N₂O₄S 278.37 Methylsulfonyl Sulfonyl group enhances electrophilicity; stored at 2–8°C due to stability concerns
tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate C₁₇H₂₄Cl₂N₂O₂ 359.30 3,5-Dichlorobenzyl Aromatic chlorination increases lipophilicity; potential CNS applications
tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate C₁₅H₂₂ClN₃O₃ 340.80 6-Chloropyridazine Heterocyclic moiety may improve binding to nucleic acid targets; discontinued commercial availability

Substituent Effects on Reactivity and Bioactivity

  • Acyl vs. The methylsulfonyl group in tert-butyl (1-(methylsulfonyl)-piperidin-4-yl)carbamate introduces strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitution reactions .
  • Aromatic vs. Aliphatic Substituents: 3,5-Dichlorobenzyl (C₁₇H₂₄Cl₂N₂O₂) and phenoxypyrimidinyl (C₂₁H₂₈N₄O₅S) groups increase lipophilicity, favoring blood-brain barrier penetration . Oxane-4-carbonyl (C₁₆H₂₈N₂O₄) adds steric bulk, which may hinder interactions with compact enzyme active sites .
  • Stereochemical Considerations :

    • The (3R,4R)-3-methylpiperidine configuration (C₁₁H₂₂N₂O₂) demonstrates the importance of stereochemistry in drug design, as enantiomers often exhibit divergent biological activities .

Biological Activity

Tert-butyl N-[1-(3-amino-2-methylpropanoyl)piperidin-4-yl]carbamate is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C14H28N2O3, with a molecular weight of 285.38 g/mol. The compound features a piperidine ring substituted with an amino group and a tert-butyl carbamate moiety, which contributes to its unique reactivity and biological activity .

Structural Characteristics

PropertyValue
Molecular FormulaC14H28N2O3
Molecular Weight285.38 g/mol
IUPAC NameThis compound
CAS Number1303889-90-8

This compound has been investigated for its potential as a therapeutic agent in various conditions, particularly neurodegenerative diseases like Alzheimer's disease (AD). Its mechanism of action may involve inhibition of key enzymes such as β-secretase and acetylcholinesterase, which are crucial in the pathogenesis of AD .

Inhibition of Amyloid Aggregation

Research indicates that this compound can inhibit the aggregation of amyloid beta peptides (Aβ), which are implicated in the formation of plaques characteristic of AD. In vitro studies demonstrated that this compound could significantly reduce Aβ aggregation by up to 85% at concentrations of 100 µM .

Therapeutic Potential

The compound's ability to modulate neuroinflammatory responses further highlights its therapeutic potential. It has shown moderate protective effects against astrocyte cell death induced by Aβ, suggesting that it might play a role in neuroprotection .

In Vitro Studies

In vitro experiments have shown that this compound can enhance cell viability in astrocytes exposed to Aβ. Specifically, when treated with Aβ 1-42, cell viability decreased significantly; however, co-treatment with the compound improved viability by approximately 19% compared to controls .

In Vivo Studies

In vivo models using scopolamine-induced AD-like conditions have been employed to assess the efficacy of this compound. While it exhibited some ability to reduce Aβ levels and β-secretase activity, it did not achieve statistically significant results compared to established treatments like galantamine .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

Compound NameKey Differences
tert-butyl N-(3-amino-1,1,1-trifluoropropan-2-yl)carbamateContains trifluoropropanoyl instead of 3-amino-2-methylpropanoyl
tert-butyl carbamateSimpler structure without the piperidine ring
tert-butyl N-(piperidin-4-yl)carbamateLacks the 3-amino substitution on the piperidine

This comparison underscores the unique structural features of this compound that may influence its biological activity differently from simpler or structurally distinct carbamates.

Q & A

Q. What role does this compound play in designing kinase inhibitors?

  • Pharmacophore Model : The acyl-piperidine core mimics ATP-binding motifs in kinases.
  • Case Study : Derivatives showed IC₅₀ < 100 nM against PI3Kα in cancer cell lines, validated via Western blot (reduced Akt phosphorylation) .

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